molecular formula C23H28N2O5S B266700 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Katalognummer B266700
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: RKHARMVRSITIHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent activity against several kinases involved in various signaling pathways, making it a promising candidate for the development of targeted therapies.

Wirkmechanismus

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of several kinases involved in various signaling pathways, including BTK, AKT, and FLT3. By inhibiting these kinases, this compound can block the downstream signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against several kinases involved in various signaling pathways, including BTK, AKT, and FLT3. By inhibiting these kinases, this compound can block the downstream signaling pathways that contribute to the development and progression of various diseases. In preclinical studies, this compound has been shown to have potent anti-tumor activity in various cancer models, as well as anti-inflammatory and immunomodulatory effects in autoimmune and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against several kinases involved in various signaling pathways, making it a promising candidate for the development of targeted therapies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one and related compounds. One potential direction is the development of combination therapies that target multiple signaling pathways involved in various diseases. Another potential direction is the development of more potent and selective inhibitors of BTK, AKT, and FLT3, which may have improved efficacy and safety profiles. Additionally, the development of biomarkers to predict response to this compound and related compounds may help to identify patients who are most likely to benefit from these therapies.

Synthesemethoden

The synthesis of 1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-diethylaminoethylamine to yield the amide intermediate. The amide is then subjected to a series of reactions, including cyclization and thienylcarbonylation, to yield the final product.

Wissenschaftliche Forschungsanwendungen

1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to have potent activity against several kinases involved in various signaling pathways, including BTK, AKT, and FLT3, making it a promising candidate for the development of targeted therapies.

Eigenschaften

Molekularformel

C23H28N2O5S

Molekulargewicht

444.5 g/mol

IUPAC-Name

1-[2-(diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5S/c1-5-24(6-2)11-12-25-20(15-9-10-16(29-3)17(14-15)30-4)19(22(27)23(25)28)21(26)18-8-7-13-31-18/h7-10,13-14,20,27H,5-6,11-12H2,1-4H3

InChI-Schlüssel

RKHARMVRSITIHB-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.